Ethyl (2Z)-2-(hydroxyimino)-6-methyl-4-oxoheptanoate
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Overview
Description
Ethyl (2Z)-2-(hydroxyimino)-6-methyl-4-oxoheptanoate is a notable compound in organic chemistry known for its diverse applications. This compound, characterized by its hydroxyimino group and ethyl ester, has drawn attention in various fields for its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2Z)-2-(hydroxyimino)-6-methyl-4-oxoheptanoate typically involves the condensation of 6-methyl-4-oxoheptanoic acid with hydroxylamine. This reaction proceeds under mild conditions, often facilitated by the presence of a dehydrating agent to remove water and drive the reaction forward.
Industrial Production Methods: In industrial settings, this compound is synthesized using large-scale batch reactors. The conditions are optimized to ensure maximum yield and purity. The use of catalysts or specific solvents can enhance the efficiency and selectivity of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: This compound can be reduced to amines or hydroxylamines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyimino group is replaced by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions Used in These Reactions: Reagents such as potassium permanganate, hydrogen peroxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction are commonly employed. Conditions such as temperature, solvent choice, and reaction time are critical parameters to control the reaction outcomes.
Major Products Formed from These Reactions: The major products include nitroso compounds, hydroxylamines, substituted oxime derivatives, and carboxylic acids.
Scientific Research Applications
Chemistry: Ethyl (2Z)-2-(hydroxyimino)-6-methyl-4-oxoheptanoate serves as a precursor in the synthesis of various complex organic molecules. Its reactivity is harnessed in creating heterocyclic compounds and other significant synthetic intermediates.
Biology and Medicine: The compound has found applications in biological studies where its derivatives are studied for potential therapeutic effects. In medicinal chemistry, it is used as a scaffold for developing new drugs targeting various biochemical pathways.
Industry: In the industrial sector, this compound is utilized in the manufacture of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which Ethyl (2Z)-2-(hydroxyimino)-6-methyl-4-oxoheptanoate exerts its effects is through interactions with molecular targets, often involving nucleophilic addition reactions. The compound's oxime group can form covalent bonds with electrophilic centers in biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Ethyl (2E)-2-(hydroxyimino)-6-methyl-4-oxoheptanoate: The (2E) isomer differs in the geometry around the double bond, influencing its reactivity and interaction with other molecules.
Ethyl 2-(hydroxyimino)-6-methyl-4-oxooctanoate: The presence of an extra methylene group alters its physical properties and reactivity.
Ethyl 2-(hydroxyimino)-4-oxohexanoate: A shorter chain length affects its steric and electronic properties, making it distinct in its chemical behavior.
Highlighting the uniqueness of Ethyl (2Z)-2-(hydroxyimino)-6-methyl-4-oxoheptanoate, its specific structure offers a balance between stability and reactivity, making it versatile in various scientific applications.
Each of these sections weaves together a comprehensive understanding of this compound, showcasing its importance and multifaceted roles in science and industry.
Properties
IUPAC Name |
ethyl (2Z)-2-hydroxyimino-6-methyl-4-oxoheptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-15-10(13)9(11-14)6-8(12)5-7(2)3/h7,14H,4-6H2,1-3H3/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDOQDMCQDGYBH-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)CC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/CC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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